5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles. This compound is of significant interest due to its structural similarity to various biologically active molecules, including natural alkaloids and synthetic pharmaceuticals. The unique structure of this compound makes it a valuable target for research in medicinal chemistry and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the oxidation of 1-(hydroxymethyl)-5-methyl-3,6-dihydro-4H-pyridazino[4,5-b]carbazol-4-one with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO) solution under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridocarbazole scaffold.
Common Reagents and Conditions
Oxidation: 2-Iodoxybenzoic acid (IBX) in DMSO at room temperature.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, amines, and various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olivacine: A natural alkaloid with a similar pyridocarbazole structure.
Ellipticine: Another pyridocarbazole alkaloid known for its anticancer properties.
Pyridazino[4,5-b]carbazoles: Compounds with structural similarity and potential biological activities.
Uniqueness
5-Methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole is unique due to its specific substitution pattern and the resulting electronic and steric properties
Eigenschaften
CAS-Nummer |
4238-67-9 |
---|---|
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C16H14N2/c1-10-12-6-7-17-9-11(12)8-14-13-4-2-3-5-15(13)18-16(10)14/h2-5,8-9,18H,6-7H2,1H3 |
InChI-Schlüssel |
HEIREDMIGONFIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCN=CC2=CC3=C1NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.